4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(4-ethylphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-4-13-7-9-14(10-8-13)22-11-5-6-15(21)18-17-20-19-16(23-17)12(2)3/h7-10,12H,4-6,11H2,1-3H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJUOKQZYGCTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=NN=C(S2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Ethylphenoxy Group: The ethylphenoxy group can be introduced via a nucleophilic substitution reaction, where an ethylphenol derivative reacts with a suitable leaving group.
Formation of the Butanamide Backbone: The final step involves the coupling of the thiadiazole intermediate with the ethylphenoxy intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of 4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable leaving groups.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Anticancer Applications
The compound's structure suggests it may exhibit significant anticancer activity, particularly due to the presence of the 1,3,4-thiadiazole moiety, which has been documented to possess cytotoxic properties against various cancer cell lines.
Key Findings:
- Cytotoxic Activity: Research indicates that derivatives of 1,3,4-thiadiazoles demonstrate substantial cytotoxicity against multiple human cancer cell lines. For instance, compounds similar to 4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide have shown inhibitory effects on lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines .
- Mechanism of Action: The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells. Structure–activity relationship studies highlight that substituents on the thiadiazole ring significantly influence their cytotoxicity .
Antimicrobial Applications
In addition to its anticancer properties, 4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide may also possess antimicrobial activity.
Research Insights:
- Broad-Spectrum Activity: Compounds containing the thiadiazole structure have been evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .
- Resistance Overcoming Potential: The emergence of drug-resistant strains necessitates the development of new antimicrobial agents. Thiadiazole derivatives have shown promise in overcoming resistance mechanisms in pathogens .
Table 1: Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes of 4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide with various biological targets. These studies help elucidate the compound's potential as a lead candidate for drug development.
Findings from Docking Studies:
- Binding Affinity: Docking simulations indicate favorable interactions with specific receptors involved in cancer proliferation and microbial resistance pathways.
- Structure Optimization: The data from these studies suggest avenues for further optimization of the compound’s structure to enhance its biological activity and selectivity .
Mechanism of Action
The mechanism of action of 4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide with key analogs based on synthesis, substituent effects, and physicochemical properties.
Structural and Substituent Comparisons
Key Observations :
- Substituent Diversity: The target compound’s 4-ethylphenoxy group distinguishes it from sulfaisopropylthiadiazole’s sulfonamide and other analogs’ aromatic or heteroaromatic substituents. This ether linkage may enhance lipophilicity compared to sulfonamides .
Physicochemical Properties
- Solubility: Sulfaisopropylthiadiazole has low aqueous solubility (7.33 × 10⁻⁴ M at 37°C), attributed to its sulfonamide and thiadiazole groups . The target compound’s 4-ethylphenoxy group likely further reduces solubility due to increased hydrophobicity.
- Thermal Stability : Sulfaisopropylthiadiazole’s high melting point (298°C) suggests strong intermolecular interactions, while the target compound’s flexible butanamide chain may lower its melting point .
Spectroscopic Features
- IR Spectroscopy : Thiadiazole analogs show characteristic C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches . The target compound’s ether linkage (C-O-C) would exhibit ~1200–1250 cm⁻¹, overlapping with C=S bands, necessitating NMR for differentiation.
- NMR: Aromatic protons in the 4-ethylphenoxy group (δ 6.5–7.5 ppm) and thiadiazole protons (δ 8.0–8.5 ppm) would align with trends in related compounds .
Biological Activity
4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic compound that belongs to the class of amides and incorporates a thiadiazole ring. This compound has garnered attention in scientific research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The structure of 4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide can be broken down as follows:
| Structural Component | Description |
|---|---|
| Ethylphenoxy Group | An ethyl group attached to a phenoxy group at the para position, which enhances lipophilicity. |
| Thiadiazole Ring | A five-membered heterocyclic ring containing sulfur and nitrogen, known for its diverse biological activity. |
| Butanamide Backbone | The amide functional group contributes to the compound's pharmacological properties. |
Anticancer Properties
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of various cancer cell lines:
- MCF-7 (breast cancer) : 4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide demonstrated notable efficacy in inhibiting cell proliferation in MCF-7 cells, suggesting its potential as a therapeutic agent for breast cancer treatment .
- Other Cancer Types : The compound has also been evaluated against chronic myelogenous leukemia and gastrointestinal stromal tumors, showing promising results in preclinical models .
Antimicrobial Activity
The antimicrobial properties of 1,3,4-thiadiazole derivatives are well-documented. The compound has shown:
- Broad-spectrum Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of halogen or oxygenated substituents on the phenyl ring enhances antibacterial activity .
- Fungal Inhibition : Exhibits antifungal effects against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) lower than standard antifungal agents .
The biological activity of 4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can interact with cellular receptors to alter signaling pathways critical for cell survival and proliferation.
- Gene Expression Alteration : The compound may affect gene expression related to apoptosis and cell cycle regulation .
Case Studies
A study focused on the anticancer effects of thiadiazole derivatives highlighted the efficacy of compounds similar to 4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide against various cancer cell lines using assays such as MTT and CCK-8. These assays demonstrated significant cytotoxicity with IC50 values indicating potent activity against cancer cells .
Comparative Analysis
The following table summarizes the biological activities reported for various thiadiazole derivatives:
| Compound Name | Activity Type | Target Organisms/Cells | IC50/Effectiveness |
|---|---|---|---|
| 4-(4-Ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide | Anticancer | MCF-7 (breast cancer) | Significant inhibition observed |
| Thiadiazole Derivative A | Antibacterial | S. aureus, E. coli | MIC = 32–42 μg/mL |
| Thiadiazole Derivative B | Antifungal | C. albicans | MIC = 24–26 μg/mL |
Q & A
Basic Research Questions
Q. What is the standard protocol for synthesizing 4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide?
- Methodological Answer : The synthesis typically involves refluxing intermediates like 4-ethylphenol and 5-isopropyl-1,3,4-thiadiazol-2-amine with coupling agents in acidic conditions. For example, POCl₃ or glacial acetic acid can catalyze the formation of the thiadiazole core and subsequent amide coupling. Reaction monitoring via TLC and purification through recrystallization (e.g., DMSO/water mixtures) are critical steps .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) is essential for confirming substituent positions and purity. Infrared (IR) spectroscopy verifies functional groups (e.g., amide C=O stretch). Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in analogous thiadiazole derivatives .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors relevant to the compound’s hypothesized mechanism (e.g., antimicrobial or kinase inhibition). Use dose-response curves and positive/negative controls. Computational docking studies (e.g., AutoDock Vina) can prioritize targets by predicting binding affinities to thiadiazole scaffolds .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing side reactions?
- Methodological Answer : Employ factorial design experiments to test variables (temperature, solvent ratios, catalyst concentration). For instance, a 2³ factorial design can identify interactions between POCl₃ stoichiometry, reaction time, and pH adjustment. AI-driven process optimization (e.g., COMSOL Multiphysics simulations) may further refine conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Re-evaluate assay conditions (e.g., solvent effects on compound solubility) and confirm compound purity via HPLC. Structure-activity relationship (SAR) studies can isolate critical substituents (e.g., ethylphenoxy vs. isopropyl groups). Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. Which advanced purification techniques improve enantiomeric purity for chiral analogs?
- Methodological Answer : Chiral HPLC with cellulose-based columns or simulated moving bed (SMB) chromatography achieves high enantiomeric excess. Membrane separation technologies (e.g., nanofiltration) can also isolate stereoisomers by molecular size and polarity .
Q. How can computational modeling predict reactivity or degradation pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model reaction intermediates and transition states. Molecular dynamics (MD) simulations assess stability under physiological conditions. Tools like ICReDD’s reaction path search algorithms integrate quantum chemistry and experimental data to predict degradation products .
Q. What experimental approaches troubleshoot low bioavailability in preclinical models?
- Methodological Answer : Modify lipophilicity via prodrug strategies (e.g., esterification of the butanamide group). Use pharmacokinetic studies to assess absorption barriers. Nanocarrier systems (e.g., liposomes) can enhance solubility, as seen in benzenesulfonamide derivatives .
Q. How are cross-disciplinary methods (e.g., AI, data science) applied to accelerate discovery?
- Methodological Answer : Implement machine learning (ML) for high-throughput virtual screening of derivatives. Automated labs (e.g., "smart laboratories") enable real-time adjustments via robotic synthesis and AI-driven analytics. Blockchain platforms ensure secure, reproducible data sharing across institutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
